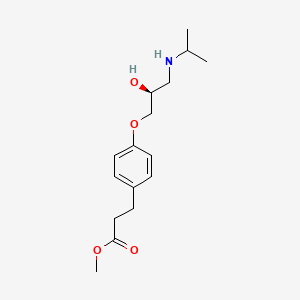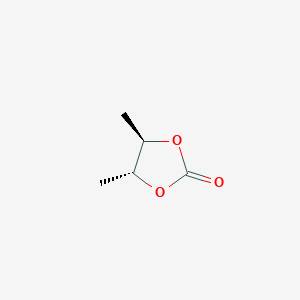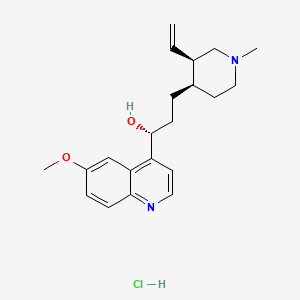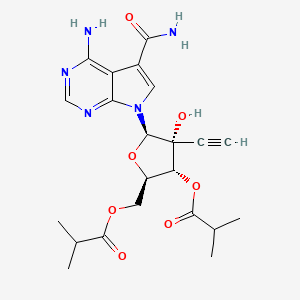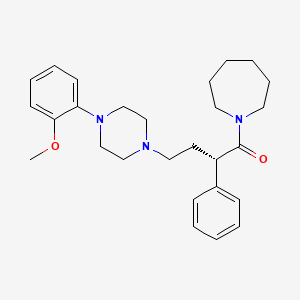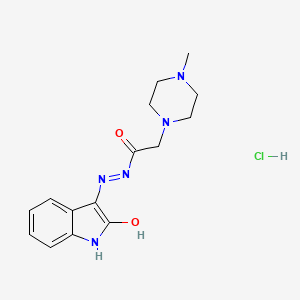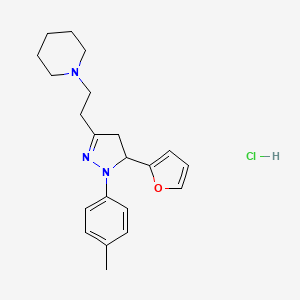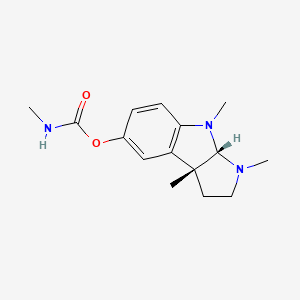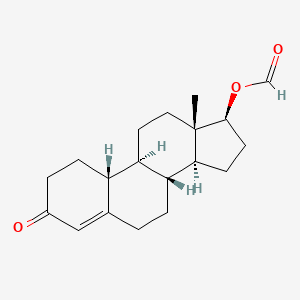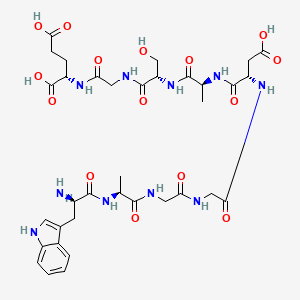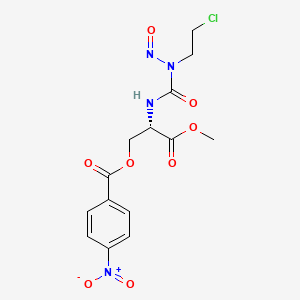
Serine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, p-nitrobenzoate (ester), L-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Serine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, p-nitrobenzoate (ester), L- is a complex organic compound with the molecular formula C14-H15-Cl-N4-O8 and a molecular weight of 402.78 . This compound is known for its unique structure, which includes a serine backbone modified with a nitrosocarbamoyl group, a chloroethyl group, and a p-nitrobenzoate ester. It has applications in various fields, including chemistry, biology, and medicine.
準備方法
The synthesis of Serine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, p-nitrobenzoate (ester), L- involves multiple steps. The process typically starts with the protection of the serine hydroxyl group, followed by the introduction of the nitrosocarbamoyl group. The chloroethyl group is then added through a substitution reaction, and finally, the p-nitrobenzoate ester is formed. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitrosocarbamoyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitro group in the p-nitrobenzoate ester can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines and thiols.
科学的研究の応用
Serine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, p-nitrobenzoate (ester), L- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Serine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, p-nitrobenzoate (ester), L- involves its interaction with specific molecular targets. The nitrosocarbamoyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. The chloroethyl group can also participate in alkylation reactions, further affecting the activity of biological molecules .
類似化合物との比較
Similar compounds include other serine derivatives with different substituents on the serine backbone. For example:
- Serine, N-((2-chloroethyl)nitrosocarbamoyl)-, sodium salt
- Serine, N-((2-chloroethyl)nitrosocarbamoyl)-, ethyl ester These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical properties and biological activities. The unique combination of the nitrosocarbamoyl group, chloroethyl group, and p-nitrobenzoate ester in Serine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, p-nitrobenzoate (ester), L- makes it distinct and valuable for specific applications .
特性
CAS番号 |
84993-80-6 |
|---|---|
分子式 |
C14H15ClN4O8 |
分子量 |
402.74 g/mol |
IUPAC名 |
[(2S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]-3-methoxy-3-oxopropyl] 4-nitrobenzoate |
InChI |
InChI=1S/C14H15ClN4O8/c1-26-13(21)11(16-14(22)18(17-23)7-6-15)8-27-12(20)9-2-4-10(5-3-9)19(24)25/h2-5,11H,6-8H2,1H3,(H,16,22)/t11-/m0/s1 |
InChIキー |
ZJSXLCOPQQSOLE-NSHDSACASA-N |
異性体SMILES |
COC(=O)[C@H](COC(=O)C1=CC=C(C=C1)[N+](=O)[O-])NC(=O)N(CCCl)N=O |
正規SMILES |
COC(=O)C(COC(=O)C1=CC=C(C=C1)[N+](=O)[O-])NC(=O)N(CCCl)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


